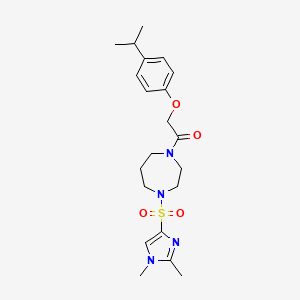

![molecular formula C14H17N3O3S2 B2359986 Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797692-31-9](/img/structure/B2359986.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

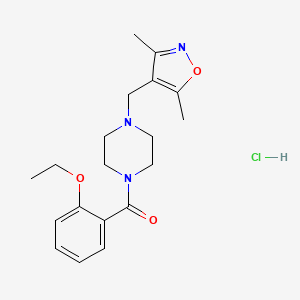

“Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a chemical compound. It is based on the benzo[c][1,2,5]thiadiazole (BTD) structure, which is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of similar compounds involves an improved method of creating 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Chemical Reactions Analysis

The cross-coupling reactions of this dibromide were studied and found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .科学的研究の応用

Photovoltaics

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics . The BTZ motif has received appreciable attention as a strongly electron accepting moiety, primarily for use in photovoltaic applications .

Fluorescent Sensors

The BTZ motif has also been used as fluorescent sensors . These sensors can be used for bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Visible-Light Organophotocatalysts

The BTZ motif has potential use as visible-light organophotocatalysts . This application has not received any in-depth study, but the initial research shows promising results .

Photocatalytic Applications

The BTZ group has also been researched for photocatalytic applications . This has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Drug Discovery and Design

Electronic and Optical Applications

Depending upon the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core, these compounds exhibit tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . This work marks a forward step towards the rational design of new materials for electronic and optical applications .

作用機序

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .

Biochemical Pathways

The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .

Result of Action

Compounds based on the btz motif have been shown to have potential as visible-light organophotocatalysts .

Action Environment

The use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .

将来の方向性

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-9(2)8-22(19,20)11-6-17(7-11)14(18)10-3-4-12-13(5-10)16-21-15-12/h3-5,9,11H,6-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBLMJIJYOGYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)

![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)

![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)

![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)